6-(Methylamino)pyridazin-3-ol hydrochloride is a chemical compound with the molecular formula CHClNO. It is classified as a pyridazine derivative, which is a type of heterocyclic compound characterized by a six-membered ring containing two nitrogen atoms. This compound has gained attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
The compound is cataloged with the CAS number 2568131-18-8 and can be sourced from various chemical suppliers, including BenchChem and PubChem. It falls under the classification of organic compounds, specifically heterocycles, and more narrowly, it belongs to the pyridazine class of compounds. Its structure features a methylamino group at the 6-position and a hydroxyl group at the 3-position of the pyridazine ring.
The synthesis of 6-(Methylamino)pyridazin-3-ol hydrochloride typically involves several steps:
The reaction conditions are crucial for optimizing yield and purity. Temperature control, reaction time, and solvent choice can significantly affect the outcome. For example, reactions are often conducted at ambient temperature to prevent degradation of sensitive intermediates.
The molecular structure of 6-(Methylamino)pyridazin-3-ol hydrochloride can be represented as follows:
Key structural data include:
6-(Methylamino)pyridazin-3-ol hydrochloride can undergo various chemical reactions:
The oxidation and reduction reactions are typically performed under mild conditions to avoid decomposition of the compound. Substitution reactions may require specific catalysts or bases to facilitate the process.
The mechanism of action of 6-(Methylamino)pyridazin-3-ol hydrochloride involves its interaction with biological targets:
Data from studies indicate that it could inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.
6-(Methylamino)pyridazin-3-ol hydrochloride has several scientific applications:
The pyridazinone nucleus—a diazine ring featuring two adjacent nitrogen atoms—has evolved from a synthetic curiosity to a privileged scaffold in medicinal chemistry since its systematic exploration began in the mid-20th century. Early research focused on cardiovascular applications, exemplified by the development of zardaverine and imazodan as phosphodiesterase III (PDE III) inhibitors with cardiotonic and vasodilatory properties [1]. The 1980s–1990s saw diversification into anti-inflammatory agents (e.g., emorfazone) and antidepressants (e.g., minaprine), leveraging the scaffold’s ability to modulate prostaglandin synthesis and monoamine pathways [6] [9]. Contemporary drug discovery exploits pyridazinones’ π-deficient aromatic system, which facilitates π-π stacking with biological targets, and its amphoteric nature (pKa ≈ 2.3), enabling solubility optimization [5]. Clinical candidates now span kinase inhibitors (tepotinib, vebreltinib), PARP inhibitors, and glutaminase antagonists (telaglenastat), reflecting the scaffold’s adaptability to target diverse oncogenic pathways [5] [9].
Table 1: Evolution of Pyridazinone-Based Therapeutics
Era | Therapeutic Area | Representative Agents | Primary Target |
---|---|---|---|
1980s–1990s | Cardiovascular | Zardaverine, Imazodan | PDE III |
1990s–2000s | Inflammation/Pain | Emorfazone | COX (indirect modulation) |
2000s–2010s | Oncology | Tepotinib, Vebreltinib | c-Met kinase |
2010s–Present | Metabolic Disorders | Telaglenastat | Glutaminase |
The 6-position of pyridazin-3-ol derivatives serves as a critical vector for pharmacophore diversification, directly influencing target affinity, selectivity, and physicochemical properties. Introduction of aryl, heteroaryl, or alkyl substituents at this position enhances π-stacking interactions with hydrophobic enzyme pockets and modulates electron distribution across the diazine ring. For example:
The 3-ol moiety concurrently acts as a hydrogen-bond donor/acceptor, crucial for anchoring to key residues in PDEs, COX-2, and JNK1 [3] [6]. This bifunctionality—6-position-mediated lipophilicity and 3-ol polarity—enables fine-tuning of log P (0.5–3.5) and solubility (>50 μM in PBS) for CNS/peripheral targeting [8].
The incorporation of a methylamino group (-NHCH₃) at strategic positions (typically C-4 or C-5) imparts distinct steric, electronic, and metabolic advantages:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0